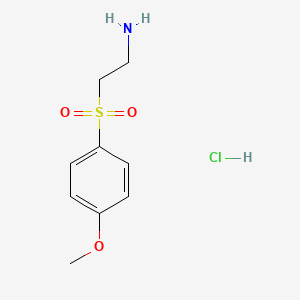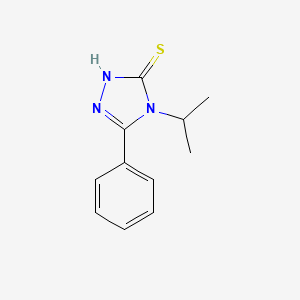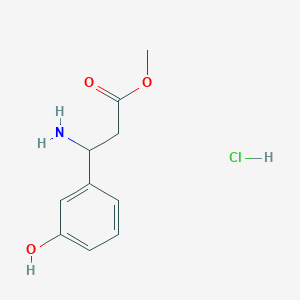
Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride
Overview
Description
Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is a derivative of propanoic acid and features both an amino group and a hydroxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride typically involves the esterification of 3-hydroxyphenylpropanoic acid followed by the introduction of an amino group. One common method includes:
Esterification: Reacting 3-hydroxyphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-hydroxyphenylpropanoate.
Amination: Introducing an amino group through a reaction with ammonia or an amine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Amino-3-(3-oxophenyl)propanoate derivatives.
Reduction: 3-Amino-3-(3-hydroxyphenyl)propanoate derivatives.
Substitution: Various substituted phenylpropanoate derivatives.
Scientific Research Applications
Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
- Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate
- Methyl 3-Amino-3-(3-methoxyphenyl)propanoate
- Methyl 3-Amino-3-(3-chlorophenyl)propanoate
Comparison: Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJRRVWAPZDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


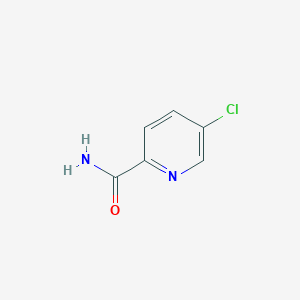

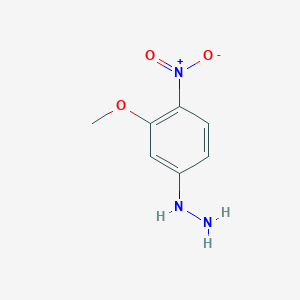
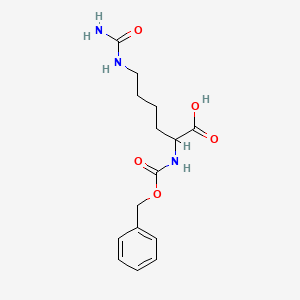
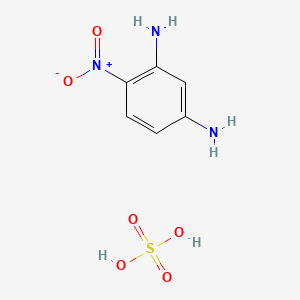
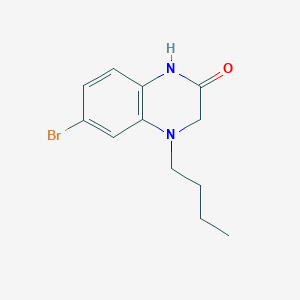
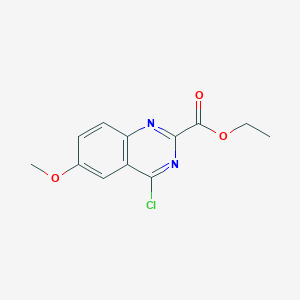
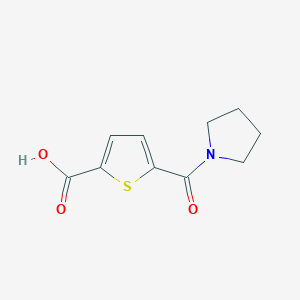
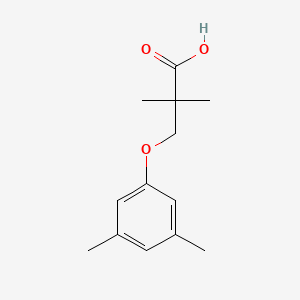
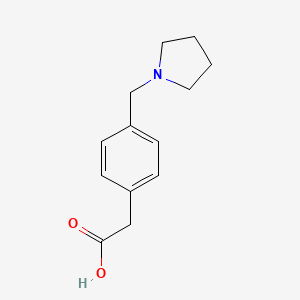
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
